molecular formula C12H23NO4 B061102 (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate CAS No. 176504-88-4

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

Cat. No. B061102
M. Wt: 245.32 g/mol
InChI Key: NDACBWZNPPVOJB-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate” is a derivative of DAP, which is used in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor . It is also known as (2S)- (3-Hydroxy-1-adamantanyl) (tert-butoxycarbonylamino)acetic acid .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) as starting materials in dipeptide synthesis with commonly used coupling reagents . The Boc-protected amino acid ionic liquids (Boc-AAILs) are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .


Chemical Reactions Analysis

The Boc-AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

Scientific Research Applications

  • Synthesis and Transformation : This compound has been used in the synthesis and transformation of other chemical compounds. For instance, it was involved in the preparation of methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate and its subsequent reactions with various amines to produce substitution products and fused pyridones, pyrimidones, and pyranones (Baš et al., 2001).

  • Key Intermediate in Natural Product Synthesis : The compound has been used as a key intermediate in the synthesis of natural products like microsporin B. This involves the preparation of its enantiomers and the synthesis of a linear tetrapeptide as part of the total synthesis process (Swaroop et al., 2014).

  • Quantitative Analysis in Amino Acid and Peptide Derivatives : The tert-butyloxycarbonyl group, a component of this compound, is quantitatively cleaved from blocked amino acids and peptides. This process is used for accurate determination of the tert-butyloxycarbonyl derivative in these compounds (Ehrlich-Rogozinski, 1974).

  • Structural Studies in Polymorphs : The compound has been studied for its role in the formation of polymorphs, specifically in the context of protected dipeptides. It forms hydrogen-bonded parallel β-sheet-like tapes, indicating unusual packing for protected dipeptides (Gebreslasie et al., 2011).

  • Large-Scale Synthesis Applications : It has been utilized in large-scale syntheses, such as the synthesis of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid. This involves various steps like methylation, reduction, protection, and mesylation (Yoshida et al., 1996).

  • Isotopomer Synthesis in Modified Amino Acids : The compound has been used in the synthesis of isotopomers of N-(tert-butoxycarbonyl)-4-cyano-l-phenylalanine methyl ester, expanding the utility of the nitrile symmetric stretch vibration of this modified amino acid (Bazewicz et al., 2011).

Future Directions

The future directions for this compound could involve expanding the applicability of AAILs in organic synthesis. This could be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) and using them as starting materials in dipeptide synthesis .

properties

IUPAC Name

methyl (2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)8(9(14)16-7)13-10(15)17-12(4,5)6/h8H,1-7H3,(H,13,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDACBWZNPPVOJB-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoate

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